molecular formula C11H12ClFN2 B15173515 2-Amino-3-ethyl-7-fluoroquinoline hydrochloride CAS No. 1170792-98-9

2-Amino-3-ethyl-7-fluoroquinoline hydrochloride

Cat. No.: B15173515
CAS No.: 1170792-98-9
M. Wt: 226.68 g/mol
InChI Key: QWZRMDDLLSYSEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-7-fluoroquinoline hydrochloride typically involves the reaction of 3-ethyl-7-fluoroquinoline with ammonia under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-7-fluoroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-3-ethyl-7-fluoroquinoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-7-fluoroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-ethylquinoline
  • 2-Amino-7-fluoroquinoline
  • 3-Ethyl-7-fluoroquinoline

Uniqueness

2-Amino-3-ethyl-7-fluoroquinoline hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1170792-98-9

Molecular Formula

C11H12ClFN2

Molecular Weight

226.68 g/mol

IUPAC Name

3-ethyl-7-fluoroquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H11FN2.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H

InChI Key

QWZRMDDLLSYSEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)F)N.Cl

Origin of Product

United States

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